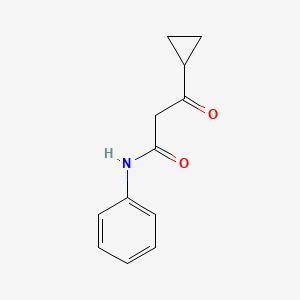

3-cyclopropyl-3-oxo-N-phenylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-cyclopropyl-3-oxo-N-phenylpropanamide |

InChI |

InChI=1S/C12H13NO2/c14-11(9-6-7-9)8-12(15)13-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15) |

InChI Key |

XYYMRVRPROCKBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropyl 3 Oxo N Phenylpropanamide and Structural Analogues

Direct Amidation Strategies for β-Keto Acids and Esters

Direct amidation represents a straightforward approach to forming the crucial amide bond in the target molecule. This typically involves the reaction of an amine with a β-keto acid or a more reactive derivative like a β-keto ester.

One of the most direct conceptual routes to 3-cyclopropyl-3-oxo-N-phenylpropanamide involves the coupling of a cyclopropylcarbonylacetic acid derivative with phenylamine (aniline). This method, a modification of the Wierenga-Skulnick β-ketoester synthesis, can be adapted for β-keto amides. The process generally involves generating a reactive dianion from a malonic acid mono-amide, which is then acylated with an appropriate acid chloride. A subsequent acidic workup induces decarboxylation to yield the final β-keto amide. researchgate.net In this specific case, the synthesis would start from a mono-amide of malonic acid and phenylamine, which is then acylated using cyclopropanecarbonyl chloride.

Another approach involves the use of coupling reagents commonly employed in peptide synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) can facilitate the direct condensation of a β-keto acid with an amine. nih.gov

A more common and widely applicable strategy utilizes β-keto esters, specifically 3-cyclopropyl-3-oxopropionates, as starting materials. The synthesis of these precursors is well-documented. For instance, ethyl 3-cyclopropyl-3-oxopropionate can be prepared by reacting ethyl potassium malonate with cyclopropanecarbonyl chloride. chemicalbook.com This reaction involves the formation of a magnesium enolate of the malonate, which then acts as a nucleophile towards the acid chloride in a decarboxylative Claisen condensation. chemicalbook.comorganic-chemistry.org Another method involves the reaction of ethyl hydrogen malonate with n-butyllithium followed by acylation with cyclopropanecarbonyl chloride. prepchem.com

Once the precursor, such as ethyl 3-cyclopropyl-3-oxopropionate, is obtained, it can be reacted directly with phenylamine to form the desired N-phenylpropanamide. While this direct amidation can be challenging, various methods have been developed to facilitate it. These include lipase-mediated amidation, which offers a green and efficient enzymatic approach. For example, Novozym 435 has been shown to catalyze the amidation of anilines with 1,3-dicarbonyl compounds. mdpi.com Other chemical methods include nickel-catalyzed amidation, which provides a convergent synthesis with broad substrate tolerance. figshare.comnih.gov

The table below summarizes representative conditions for the synthesis of the key precursor, ethyl 3-cyclopropyl-3-oxopropionate.

| Starting Materials | Reagents | Solvent | Temperature | Yield | Reference |

| Ethyl potassium malonate, Cyclopropanecarbonyl acid | Triethylamine, Magnesium chloride, Oxalyl chloride | Ethyl acetate, THF | 0-40°C | 93% | chemicalbook.com |

| Ethyl hydrogen malonate, Cyclopropanecarbonyl chloride | n-Butyllithium | THF | -75°C to RT | ~50% (distilled) | prepchem.com |

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step, making them highly efficient for constructing scaffolds like this compound. The Mannich reaction is a classic example, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. rsc.org A potential MCR for the target scaffold could involve the reaction of a cyclopropyl (B3062369) methyl ketone (as the enolizable ketone component), an aldehyde (such as formaldehyde), and phenylamine. rsc.org

More advanced MCRs, like the Petasis borono–Mannich reaction, which involves the condensation of aldehydes, amines, and boronic acids, could also be adapted to create chiral variants of the target structure. acs.org Another relevant approach is the three-component Castagnoli-Cushman reaction, which has been used to prepare related isoquinolone structures and demonstrates the potential for combining an amine, a carbonyl compound, and an anhydride (B1165640) to rapidly assemble complex heterocyclic systems. researchgate.net These reactions often benefit from catalysis, for instance by nanomagnetic materials, which allows for easy separation and recycling of the catalyst. rsc.org

Enantioselective Synthesis of Chiral this compound Derivatives

Introducing chirality into the this compound scaffold is of significant interest for applications in medicinal chemistry. Enantioselective synthesis can be achieved by modifying the established synthetic routes with chiral catalysts or auxiliaries.

For instance, in direct amidation pathways, a chiral auxiliary can be incorporated into the β-keto ester precursor, allowing for diastereoselective product formation. nih.gov A more versatile approach involves the use of chiral catalysts. Organocatalysis, using proline derivatives or more complex catalysts like BINAM-prolinamides, has been successfully applied to enantioselective aldol (B89426) reactions to create chiral 3-hydroxy-2-oxoindoles, which are structurally related to the target molecule. nih.govresearchgate.net This suggests that an asymmetric aldol-type reaction or a related enantioselective C-C bond-forming reaction could be employed to construct a chiral version of the 3-cyclopropyl-3-oxo backbone before amidation.

Furthermore, enantioselective photocatalytic methods have been developed for [3+2] cycloadditions of aryl cyclopropyl ketones. nih.gov This highlights the potential for using light-mediated reactions in combination with dual catalyst systems (a chiral Lewis acid and a photoredox catalyst) to control the stereochemistry of reactions involving the cyclopropyl ketone moiety. nih.gov

Derivatization and Functionalization Strategies for Structural Diversity

To explore the structure-activity relationship of this compound derivatives, it is essential to have methods for introducing a variety of functional groups at different positions on the scaffold.

The most straightforward way to achieve structural diversity at the N-phenyl ring is to utilize a range of substituted anilines in the amidation step. Studies on the direct amination of β-ketoesters have shown that this reaction is tolerant of a wide array of anilines bearing both electron-donating and electron-withdrawing groups. nih.govnorthwestern.edu For example, anilines substituted with methoxy (B1213986), methyl, chloro, and fluoro groups at various positions on the ring have been successfully used in amidation reactions. mdpi.comacs.org

The table below illustrates the scope of the amidation reaction with respect to the aniline (B41778) coupling partner, as demonstrated in related β-keto amide syntheses.

| Aniline Derivative | Rationale for Inclusion | Potential Impact on Properties |

| 4-Fluoroaniline | Introduction of a halogen for potential metabolic blocking or altered binding. | Increased lipophilicity, altered electronic properties. |

| 4-Methoxyaniline | Introduction of an electron-donating group. | Increased electron density, potential for hydrogen bonding. |

| 4-Nitroaniline | Introduction of a strong electron-withdrawing group. | Decreased electron density, potential for altered reactivity. |

| 3-Chloroaniline | Altering the substitution pattern and electronic properties. | Positional isomerism can probe specific binding pocket interactions. |

Transamidation reactions offer another route for modifying the N-phenyl group post-synthesis. This involves exchanging the existing N-phenylamide with a different aniline derivative, often under basic conditions using a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net This strategy allows for the late-stage diversification of a common intermediate, which is highly valuable in medicinal chemistry discovery programs. researchgate.net

Functionalization of the Propanamide Chain

The propanamide chain of this compound offers multiple sites for functionalization, primarily at the α-carbon (C2) and the amide nitrogen. The methylene (B1212753) group at the C2 position is activated by two flanking carbonyl groups, rendering the α-protons acidic and susceptible to deprotonation to form a stable enolate. This enolate is a key intermediate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The acylation of amide enolates represents a fundamental approach to β-keto amides. beilstein-journals.org For secondary amides like this compound, direct deprotonation can be challenging due to the acidity of the N-H proton. beilstein-journals.org Methodologies often involve either double deprotonation or the use of synthetic equivalents of amide enolates. beilstein-journals.org For instance, ethylenediamine-derived β-enamino amides can serve as effective synthons for primary and secondary amide enolates in C-acylation reactions with acid chlorides. beilstein-journals.org

Another strategy involves the C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals with acid chlorides, which can produce β-dicarbonyl compounds. organic-chemistry.org This approach could be adapted for introducing substituents at the α-position of the propanamide chain.

Furthermore, the nitrogen atom of the phenylpropanamide moiety can undergo reactions. While N-alkylation or N-arylation of the amide might be challenging without compromising the existing structure, modifications to the phenyl ring, such as electrophilic aromatic substitution, could be envisioned depending on the reaction conditions. However, the primary focus of functionalization typically remains the highly reactive α-carbon.

Below is a table summarizing potential functionalization reactions of the propanamide chain, based on established methodologies for β-keto amides.

| Reaction Type | Reagents and Conditions | Potential Product |

| α-Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl halide (R-X) | 2-Alkyl-3-cyclopropyl-3-oxo-N-phenylpropanamide |

| α-Acylation | 1. Base (e.g., NaH, LiHMDS) 2. Acyl chloride (RCOCl) | 2-Acyl-3-cyclopropyl-3-oxo-N-phenylpropanamide |

| α-Halogenation | N-Halosuccinimide (NCS, NBS) | 2-Halo-3-cyclopropyl-3-oxo-N-phenylpropanamide |

| Michael Addition | 1. Base 2. α,β-Unsaturated carbonyl/nitrile | Adduct at the α-carbon |

Transformations Involving the Cyclopropyl Ring System

The cyclopropyl ring in this compound is a strained three-membered carbocycle that can undergo a variety of ring-opening transformations. nih.gov These reactions are often initiated by the activation of the adjacent ketone. The high ring strain (approximately 27.5 kcal/mol) of the cyclopropane (B1198618) ring makes it susceptible to cleavage under thermal, photochemical, or catalytic conditions, providing access to more complex molecular architectures. nih.gov

One common transformation is the ring-opening reaction of donor-acceptor (D-A) cyclopropanes, where the cyclopropyl ring is substituted with both an electron-donating and an electron-acceptor group. scispace.com In the context of this compound, the carbonyl group acts as the acceptor, making the ring susceptible to nucleophilic attack, which can lead to ring cleavage. scispace.com These reactions can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen, further polarizing the system and facilitating the ring opening. scispace.com

Radical reactions also provide a powerful tool for the transformation of cyclopropane derivatives. nih.gov A radical can add to the carbonyl group or an adjacent position, generating an intermediate that can undergo ring-opening to relieve strain. nih.gov This process can be used to introduce a variety of functional groups and construct larger ring systems. For example, oxidative radical ring-opening/cyclization reactions have been developed for methylenecyclopropanes and cyclopropyl olefins. nih.gov

Furthermore, transition metal-catalyzed reactions are widely used for the functionalization and ring-opening of cyclopropanes. organic-chemistry.org Palladium, nickel, rhodium, and copper catalysts can mediate various transformations, including cross-coupling reactions and cycloadditions. organic-chemistry.org For instance, the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide is a known method for forming aryl cyclopropanes. organic-chemistry.org While this applies to the synthesis, similar catalytic systems can activate the C-C bonds of the cyclopropyl ring in the target molecule for further transformations.

The table below outlines potential transformations involving the cyclopropyl ring.

| Transformation Type | Reagents and Conditions | Potential Outcome |

| Nucleophilic Ring Opening | Nucleophile (e.g., R₂CuLi, Grignard reagents), Lewis Acid | Formation of a linear ketone with a functionalized chain |

| Radical Ring Opening | Radical Initiator (e.g., AIBN), Radical Trap | Ring-opened product with new functional groups |

| Hydrogenolysis | H₂, Pd/C | Ring opening to form a linear propyl ketone derivative |

| Cycloaddition Reactions | Dienophile, Heat or Catalyst | Formation of larger ring systems (e.g., [3+2] annulation) scispace.com |

Considerations for Scalable Synthesis

A common laboratory-scale synthesis of β-keto amides involves the condensation of an ester with an amide enolate, often generated using strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH). researchgate.netresearchgate.net A key challenge for large-scale production is the handling of cryogenic conditions and pyrophoric reagents like n-butyllithium, which is often used to generate LDA. prepchem.com Alternative methods, such as the decarboxylative Claisen condensation using magnesium enolates of substituted malonic acid half oxyesters, may offer milder and more scalable conditions. organic-chemistry.org Another approach involves the reaction of diketene (B1670635) with aniline to form acetoacetanilide, which could then be modified, although this is less direct for the target molecule.

For the introduction of the cyclopropyl group, the synthesis of the key intermediate, cyclopropyl methyl ketone or a derivative like ethyl 3-cyclopropyl-3-oxopropionate, is crucial. The synthesis of the latter has been reported via the reaction of cyclopropanecarbonyl chloride with the dianion of ethyl hydrogen malonate, a process that requires cryogenic temperatures and strong bases. prepchem.com Finding alternative, more scalable methods for this intermediate is a key consideration. The Simmons-Smith reaction or other cyclopropanation methods could be employed earlier in the synthesis to form the cyclopropyl ring. organic-chemistry.org

Process safety is a major consideration. The use of highly reactive intermediates and exothermic reactions requires careful thermal management and process control to prevent runaway reactions. The choice of solvents is also critical, with a preference for greener, less hazardous solvents and minimizing solvent volume.

Finally, purification on a large scale can be a bottleneck. Crystallization is often preferred over chromatography for its efficiency and cost-effectiveness. The final product, this compound, must be designed to be easily isolated with high purity.

The table below summarizes key considerations for scalable synthesis.

| Factor | Key Considerations | Potential Solutions |

| Reagent Cost & Availability | Use of inexpensive and readily available starting materials. | Sourcing cost-effective cyclopropane precursors; using common bases and solvents. |

| Reaction Conditions | Avoidance of cryogenic temperatures and highly pyrophoric reagents. | Exploring alternative condensation reactions with milder conditions; flow chemistry. organic-chemistry.org |

| Process Safety | Management of exotherms; handling of hazardous reagents and intermediates. | Thorough process hazard analysis (PHA); use of process control technology. |

| Throughput & Yield | Maximizing space-time yield; minimizing side reactions and byproducts. | Optimization of reaction parameters (temperature, concentration, catalyst loading). |

| Purification | Avoidance of column chromatography on a large scale. | Development of a robust crystallization procedure for the final product. |

| Waste Management | Minimizing waste streams; use of recyclable catalysts. | Atom-economical reactions; solvent recycling programs. |

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropyl 3 Oxo N Phenylpropanamide

Reactivity Profiles of the β-Ketoamide Functionality

The β-ketoamide moiety is the central hub of reactivity in 3-cyclopropyl-3-oxo-N-phenylpropanamide. The electron-withdrawing nature of the two carbonyl groups acidifies the α-protons, making this position a key site for enolate formation and subsequent reactions.

Nucleophilic Additions to the Ketone Carbonyl

The ketone carbonyl in this compound is susceptible to attack by nucleophiles. The reactivity of this group can be modulated by the electronic and steric environment.

Reduction Reactions: The ketone can be selectively reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. The reaction typically proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. researchgate.netwikipedia.orgmasterorganicchemistry.com In some cases, the use of specific reagents can lead to the formation of α,β-unsaturated olefinic amides. researchgate.net

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX), to the ketone carbonyl can be complex. organic-chemistry.orgcommonorganicchemistry.comwikipedia.orgmasterorganicchemistry.com Due to the acidic α-protons of the β-ketoamide, Grignard reagents can also act as a base, leading to deprotonation and the formation of a magnesium enolate. This can sometimes result in the recovery of the starting material after an acidic workup. stackexchange.com However, under carefully controlled conditions, addition to the carbonyl can occur, leading to the formation of a tertiary alcohol. The choice of reagent and reaction conditions is crucial to favor nucleophilic addition over deprotonation.

| Nucleophile | Reagent | Product Type | Reference(s) |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol | researchgate.netwikipedia.orgmasterorganicchemistry.com |

| Alkyl/Aryl | Grignard Reagent (RMgX) | Tertiary Alcohol / Deprotonation | organic-chemistry.orgwikipedia.orgstackexchange.com |

Reactions at the Amide Linkage

The N-phenyl amide linkage in this compound is generally stable but can undergo hydrolysis under forcing acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide can be hydrolyzed to yield cyclopropylacetic acid and aniline (B41778). The mechanism involves protonation of the amide carbonyl, which increases its electrophilicity, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under strong basic conditions, such as refluxing aqueous sodium hydroxide (B78521), the amide can be cleaved. nih.gov The mechanism proceeds through the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the anilide anion (or its protonated form) leads to the formation of a carboxylate salt and aniline. The rate of hydrolysis can be influenced by substituents on the phenyl ring. researchgate.netrsc.org

Enolization and Tautomerism Studies

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is sensitive to solvent polarity, temperature, and substituent effects. researchgate.netmdpi.comresearchgate.netnanalysis.com

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. Spectroscopic methods, particularly nuclear magnetic resonance (NMR), are instrumental in studying this tautomeric equilibrium. researchgate.netnanalysis.comnih.gov The percentage of the enol tautomer is generally higher in nonpolar solvents, where the intramolecular hydrogen bond is more favorable. In polar, protic solvents, the keto form is often favored as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal hydrogen bond of the enol. researchgate.net

| Solvent | Predominant Tautomer | Rationale | Reference(s) |

| Chloroform (CDCl₃) | Enol | Stabilization via intramolecular hydrogen bonding in a nonpolar solvent. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Keto | Polar aprotic solvent disrupts the intramolecular hydrogen bond. | researchgate.net |

| Methanol (CH₃OH) | Keto | Polar protic solvent favors the more polar keto form and disrupts the intramolecular hydrogen bond. | researchgate.net |

Reactivity of the Cyclopropyl (B3062369) Group Under Various Conditions

The cyclopropyl group, being a strained three-membered ring, can undergo ring-opening reactions under specific conditions, often facilitated by the adjacent ketone.

Acid-Catalyzed Ring Opening: In the presence of Lewis acids or strong Brønsted acids, aryl cyclopropyl ketones can undergo ring-opening reactions. rsc.orgstackexchange.com The reaction is thought to proceed through the formation of a carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation.

Metal-Catalyzed Ring Opening: Transition metals, particularly palladium, can catalyze the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.orgrsc.orgresearchgate.net This transformation typically involves the oxidative addition of the palladium catalyst to one of the C-C bonds of the cyclopropane (B1198618) ring. The presence of directing groups can influence the regioselectivity of this cleavage. rsc.org Other metals like rhodium and nickel have also been employed in similar transformations.

| Condition | Catalyst/Reagent | Product Type | Reference(s) |

| Acidic | Stannic Chloride (SnCl₄) | Aryl Tetralones (via cyclization) | rsc.org |

| Metal-Catalyzed | Palladium(II) Acetate (Pd(OAc)₂) | (E)-1-Arylbut-2-en-1-ones | rsc.orgrsc.orgresearchgate.net |

| Metal-Catalyzed | Nickel complexes | Ring-opened difunctionalized products |

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling its reactivity and for the rational design of new synthetic methodologies.

Catalytic Pathways in Synthesis

The synthesis of β-ketoamides like this compound can be achieved through several methods, with the Claisen condensation and its variations being a prominent route.

Claisen-type Condensation: A plausible synthetic route involves a crossed Claisen condensation between an N-phenylacetamide and an ester of cyclopropanecarboxylic acid. allen.inlibretexts.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The mechanism, catalyzed by a strong base such as sodium ethoxide, proceeds through the following key steps:

Enolate Formation: The base abstracts an α-proton from the N-phenylacetamide to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the cyclopropanecarboxylic acid ester.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-ketoamide.

Deprotonation: The resulting β-ketoamide is more acidic than the starting materials and is deprotonated by the alkoxide base. This final deprotonation step drives the reaction to completion. libretexts.org

Protonation: A final acidic workup step reprotonates the enolate to yield the final this compound product.

Role of Intermediates in Derivatization Reactions

Derivatization reactions of this compound are expected to proceed through a variety of reactive intermediates, owing to the diverse reactivity of its functional groups. Key intermediates likely to be involved include enolates, radical species, and intermediates arising from the ring-opening of the cyclopropyl group.

The β-keto amide functionality provides two acidic α-protons, which can be abstracted by a suitable base to form an enolate intermediate . This enolate is a soft nucleophile and can participate in a range of carbon-carbon bond-forming reactions, such as alkylation, acylation, and aldol (B89426) condensation. The regioselectivity of these reactions would be influenced by the choice of base, solvent, and electrophile.

Under single-electron transfer conditions, the ketone carbonyl group can be reduced to a ketyl radical anion . In the context of cyclopropyl ketones, these radical intermediates are known to be pivotal in [3+2] cycloaddition reactions. For instance, visible light photocatalysis using a ruthenium complex can promote the one-electron reduction of aryl cyclopropyl ketones, leading to the formation of highly substituted cyclopentane (B165970) ring systems.

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions, which can proceed through various intermediates depending on the reaction conditions. Lewis acid-mediated reactions, for example with SnCl₄, can induce ring-opening of cyclopropyl alkyl ketones. This process can generate zwitterionic intermediates that can then react with electrophiles. In the presence of nucleophiles, this can lead to the formation of 1,4-dicarbonyl compounds.

Furthermore, oxidative radical ring-opening is another important pathway. The reaction of cyclopropane derivatives can be initiated by the formation of a carbon-centered radical, which then undergoes ring-opening to generate an alkyl radical. This alkyl radical can subsequently participate in cyclization or other radical cascade reactions.

In the context of derivatization, these intermediates offer multiple avenues for structural modification of this compound, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Regioselectivity and Stereoselectivity in Chemical Reactions

The presence of multiple reactive sites and a stereocenter (if substituted at the α-position) in this compound makes regioselectivity and stereoselectivity crucial aspects of its chemical transformations.

Regioselectivity is a key consideration in reactions involving the β-keto amide moiety and the cyclopropyl ring.

Alkylation of the Enolate: The enolate derived from this compound has two potentially nucleophilic carbons (the α-carbon and the enolate oxygen). C-alkylation is generally favored with soft electrophiles, while O-alkylation can occur with hard electrophiles. The choice of reaction conditions, particularly the counter-ion and solvent, can significantly influence the C/O alkylation ratio.

Cyclopropane Ring Opening: The cleavage of the cyclopropane ring can occur at different C-C bonds, leading to different regioisomers. In reactions of methylene- or alkylidenecyclopropyl ketones, the regioselectivity of ring-opening has been shown to be controllable by the choice of catalyst. For example, palladium catalysts can direct the cleavage of a specific C-C bond in the cyclopropane ring. The electronic nature of substituents on the cyclopropyl ring and the phenylamide group would also be expected to influence the regioselectivity of ring-opening.

Stereoselectivity becomes important in reactions that create new stereocenters.

Reactions at the α-Carbon: If a new stereocenter is generated at the α-carbon, the stereochemical outcome will depend on the reaction mechanism and the presence of any chiral auxiliaries or catalysts. For instance, the diastereoselective reduction of the ketone in a β-keto amide can lead to the formation of β-hydroxyamides with high stereocontrol.

Cycloaddition Reactions: In [3+2] cycloaddition reactions involving the cyclopropyl ketone moiety, the formation of multiple new stereocenters on the resulting cyclopentane ring is possible. The diastereoselectivity of such reactions is often high, controlled by the steric and electronic interactions between the reactants in the transition state. Studies on related aryl cyclopropyl ketones have shown that α-substituted enoates react with high diastereoselectivity.

The following interactive table illustrates potential regioselective and stereoselective outcomes in reactions of a hypothetical substituted this compound, based on known reactivity of similar compounds.

| Reaction Type | Reagents | Potential Regioisomeric Products | Potential Stereoisomeric Products (Diastereomers) |

| Alkylation | NaH, CH₃I | α-Methylated product | Not applicable (if starting material is achiral) |

| Ring-opening | PdCl₂(CH₃CN)₂ | 1,4-Diketone | Not applicable |

| [3+2] Cycloaddition | Ru(bpy)₃²⁺, Olefin | Single regioisomer | cis and trans diastereomers |

| Reduction | NaBH₄ | β-Hydroxy amide | syn and anti diastereomers |

This table is illustrative and based on the reactivity of analogous compounds. The actual outcomes for this compound would require experimental verification.

Computational and Theoretical Studies on 3 Cyclopropyl 3 Oxo N Phenylpropanamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic behavior of a molecule. By solving the Schrödinger equation for a given molecular system, properties such as molecular orbital energies, electron density distribution, and electrostatic potential can be determined. These calculations are instrumental in predicting the reactivity and stability of 3-cyclopropyl-3-oxo-N-phenylpropanamide.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide nitrogen atom, owing to the presence of delocalized π-electrons and the lone pair of electrons on the nitrogen. The LUMO, on the other hand, is anticipated to be distributed over the carbonyl groups of the keto and amide functionalities, as these are the most electronegative regions of the molecule.

The electron density distribution, which can be visualized through electrostatic potential maps, further elucidates the electronic landscape. Regions of high electron density (negative electrostatic potential) are expected around the carbonyl oxygen atoms, while areas of low electron density (positive electrostatic potential) are likely to be found around the amide proton and the hydrogen atoms of the cyclopropyl (B3062369) ring.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Region |

|---|---|

| HOMO Energy | High (localized on phenyl ring and amide nitrogen) |

| LUMO Energy | Low (localized on carbonyl groups) |

| HOMO-LUMO Gap | Moderate |

Based on the electronic structure analysis, the potential sites of reactivity for this compound can be predicted. The carbonyl carbon of the keto group is expected to be a primary site for nucleophilic attack due to its electron-deficient nature and steric accessibility. The amide carbonyl is also a potential site, although its reactivity may be slightly attenuated by the delocalization of the nitrogen lone pair.

The phenyl ring is susceptible to electrophilic aromatic substitution, with the ortho and para positions being the most likely sites of attack, directed by the activating effect of the amide group. The amide nitrogen, while possessing a lone pair, is generally not highly nucleophilic due to resonance delocalization. The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial for its function and interactions. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms, which arise from rotation around its single bonds.

The flexibility of this compound is primarily governed by the rotation around the C-C single bonds of the propanamide backbone and the C-N amide bond. The rotation around the amide bond is known to have a significant energy barrier due to its partial double bond character, leading to distinct cis and trans conformations. The trans conformation, where the carbonyl oxygen and the phenyl group are on opposite sides of the C-N bond, is generally more stable.

Table 2: Estimated Rotational Barriers in this compound

| Bond | Estimated Rotational Barrier (kcal/mol) |

|---|---|

| C(O)-N (Amide) | 15-20 |

| Cα-C(O) (Keto) | 3-5 |

| Cα-C(O) (Amide) | 2-4 |

While this article focuses on the parent compound, it is pertinent to mention that the introduction of substituents on the phenyl ring would significantly influence the molecular geometry. Electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density on the ring and could potentially alter the rotational barrier of the N-Ph bond. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) would decrease the electron density and could impact the electronic properties of the entire molecule. The size and position of these substituents would also introduce steric constraints, further influencing the preferred conformation.

Molecular Docking and Dynamics Simulations for Potential Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule might interact with a biological macromolecule, such as a protein or a nucleic acid. mdpi.com These methods are invaluable in drug discovery for identifying potential drug targets and optimizing lead compounds.

In a hypothetical molecular docking study, this compound would be placed into the binding site of a target protein, and its binding affinity and orientation would be calculated. The compound's structural features suggest several potential interactions. The carbonyl oxygens could act as hydrogen bond acceptors, while the amide proton could serve as a hydrogen bond donor. The phenyl ring could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket. The cyclopropyl group, being hydrophobic, could also contribute to binding by interacting with nonpolar regions of the target.

Molecular dynamics simulations can then be used to study the stability of the docked complex over time. researchgate.net These simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. mdpi.com By analyzing the trajectory of the simulation, key interactions that contribute to the stability of the complex can be identified.

Table 3: Potential Intermolecular Interactions of this compound in a Binding Site

| Functional Group | Potential Interaction Type |

|---|---|

| Amide N-H | Hydrogen Bond Donor |

| Keto C=O | Hydrogen Bond Acceptor |

| Amide C=O | Hydrogen Bond Acceptor |

| Phenyl Ring | Hydrophobic, π-π Stacking |

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, MS for structural characterization)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the structural elucidation of novel compounds. By employing theoretical models, it is possible to generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These in silico predictions, often derived from Density Functional Theory (DFT) calculations, offer a preliminary spectral fingerprint of the molecule, aiding in its identification and characterization. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. numberanalytics.com

Predicted ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. github.ionih.gov DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)), are commonly used to calculate the magnetic shielding tensors of each nucleus. mdpi.com These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts (δ) in parts per million (ppm).

For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the cyclopropyl, methylene (B1212753), and phenyl groups, as well as the amide proton. The cyclopropyl protons are expected to appear in the upfield region, with the methine proton adjacent to the carbonyl group being the most deshielded of the cyclopropyl protons. The methylene protons would likely present as a singlet or a more complex multiplet depending on the molecular conformation and coupling. The aromatic protons of the phenyl group would resonate in the typical downfield region, and the amide proton (N-H) would likely appear as a broad singlet.

The predicted ¹³C NMR spectrum would show signals for each unique carbon atom. The carbonyl carbons of the ketone and amide functional groups are expected to be the most downfield-shifted signals. researchgate.net The carbons of the phenyl ring would appear in the aromatic region, while the methylene and cyclopropyl carbons would be found in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational models and data from analogous structures.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl CH | 1.8 - 2.2 | Multiplet |

| Cyclopropyl CH₂ | 0.9 - 1.3 | Multiplet |

| Methylene CH₂ | 3.5 - 3.9 | Singlet |

| Phenyl H (ortho) | 7.5 - 7.7 | Doublet |

| Phenyl H (meta) | 7.3 - 7.5 | Triplet |

| Phenyl H (para) | 7.1 - 7.3 | Triplet |

| Amide NH | 8.5 - 9.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational models and data from analogous structures.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | 200 - 210 |

| Amide C=O | 165 - 175 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho) | 120 - 125 |

| Phenyl C (meta) | 128 - 132 |

| Phenyl C (para) | 124 - 128 |

| Methylene CH₂ | 45 - 55 |

| Cyclopropyl CH | 15 - 25 |

| Cyclopropyl CH₂ | 5 - 15 |

Predicted Infrared (IR) Spectrum

Theoretical IR spectroscopy is performed by calculating the harmonic vibrational frequencies of the molecule. numberanalytics.commdpi.com These calculations can predict the positions and relative intensities of the absorption bands in the IR spectrum. For this compound, the most characteristic vibrational modes would be associated with the stretching of the N-H, C=O (ketone and amide), and C-H bonds, as well as bending vibrations.

The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2900-3100 cm⁻¹. Crucially, two distinct C=O stretching frequencies are predicted: one for the cyclopropyl ketone and another for the amide carbonyl. The ketone C=O stretch is anticipated at a higher wavenumber (typically 1680-1700 cm⁻¹) compared to the amide C=O stretch (Amide I band), which is expected around 1650-1680 cm⁻¹ due to resonance effects. rsc.org The N-H bending vibration (Amide II band) is predicted to be in the 1500-1550 cm⁻¹ region. rsc.org

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Note: These are hypothetical values based on computational models and data from analogous structures.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3350 - 3450 | Amide |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Cyclopropyl, Methylene |

| Ketone C=O Stretch | 1685 - 1705 | Cyclopropyl Ketone |

| Amide C=O Stretch (Amide I) | 1660 - 1680 | Amide |

| N-H Bend (Amide II) | 1510 - 1540 | Amide |

| C-N Stretch | 1200 - 1300 | Amide |

Predicted Mass Spectrometry (MS) Fragmentation

In silico mass spectrometry involves the prediction of fragmentation patterns of a molecule upon ionization, typically under electron ionization (EI) conditions. nih.gov The fragmentation of this compound would likely be initiated by the ionization of a lone pair electron from one of the oxygen or nitrogen atoms.

The most common fragmentation pathway for amides is the cleavage of the amide bond (N-CO). rsc.org This would result in the formation of an acylium ion and a neutral amine radical, or vice versa. Another prominent fragmentation would be the alpha-cleavage adjacent to the ketone carbonyl group. youtube.com This could lead to the loss of the cyclopropyl group as a radical, forming a stable acylium ion. The McLafferty rearrangement is also a possibility if a gamma-hydrogen is available for transfer to the carbonyl oxygen, though this is less likely to be a primary pathway for this specific structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical values based on computational models and data from analogous structures. The molecular weight of the parent compound is approximately 217.25 g/mol .)

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 217 | [C₁₃H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 176 | [C₁₀H₁₀NO₂]⁺ | Loss of cyclopropyl radical (•C₃H₅) via alpha-cleavage |

| 120 | [C₇H₆NO]⁺ | Cleavage of the bond between the methylene and amide carbonyl |

| 93 | [C₆H₇N]⁺ | Formation of aniline (B41778) radical cation |

| 69 | [C₄H₅O]⁺ | Formation of cyclopropyl acylium ion |

These in silico predictions provide a foundational dataset for the spectroscopic analysis of this compound. Experimental verification would be necessary to confirm these theoretical findings.

Structure Activity Relationship Sar Studies of 3 Cyclopropyl 3 Oxo N Phenylpropanamide Analogues

Impact of N-Phenyl Substitutions on Biological Efficacy and Selectivity

The N-phenyl ring of 3-cyclopropyl-3-oxo-N-phenylpropanamide serves as a crucial site for modification to modulate biological efficacy and selectivity. The electronic and steric properties of substituents on this ring can significantly alter the compound's interaction with its target receptor. Research into analogous compound series has demonstrated that the nature and position of these substituents are pivotal.

For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (NO2), can impact the acidity of the amide N-H group and influence hydrogen bonding potential. Conversely, electron-donating groups like methyl (CH3) or methoxy (B1213986) (OCH3) can alter the electron density of the aromatic ring, potentially enhancing hydrophobic interactions within a receptor's binding pocket. The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and can either facilitate or hinder optimal binding.

Studies on related N-phenyl carboxamide series have shown that para-substitution often leads to favorable outcomes, as this position is frequently oriented towards a more solvent-exposed region of the binding site, allowing for a variety of interactions. In contrast, ortho-substituents can introduce steric hindrance, forcing the phenyl ring into a non-planar conformation relative to the propanamide backbone, which may either be beneficial or detrimental depending on the specific receptor topology.

Table 1: Hypothetical Impact of N-Phenyl Substituents on Biological Efficacy

| Substituent (R) | Position | Electronic Effect | Potential Impact on Efficacy |

| H | - | Neutral | Baseline Activity |

| 4-Cl | Para | Electron-withdrawing | Increased potency via halogen bonding |

| 4-CH3 | Para | Electron-donating | Enhanced hydrophobic interactions |

| 4-OCH3 | Para | Electron-donating | Potential for H-bond acceptance |

| 2-F | Ortho | Electron-withdrawing | Steric influence on conformation |

| 3-NO2 | Meta | Strong electron-withdrawing | Altered electronic profile |

Role of the Cyclopropyl (B3062369) Moiety in Ligand-Receptor Binding

The rigidity of the cyclopropyl ring helps to lock the molecule into a specific conformation, which can be entropically favorable for binding to a receptor. nih.gov This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity. The three-membered ring's planar nature and shorter C-C bonds (approximately 1.51 Å) create a unique spatial footprint that can fit into specific hydrophobic pockets within a receptor. nih.gov

Furthermore, the C-C bonds of the cyclopropane (B1198618) ring possess enhanced π-character, allowing them to participate in favorable interactions with aromatic residues of a receptor. nih.gov This feature, combined with the increased strength of its C-H bonds, often contributes to enhanced metabolic stability, a desirable property in drug candidates. nih.gov In many cases, the cyclopropyl group serves as a bioisostere for a gem-dimethyl group, offering similar steric bulk but with altered electronic properties and increased rigidity. beilstein-journals.org

Effects of Modifications to the Propanamide Backbone

The propanamide backbone of this compound acts as a central scaffold, and its modification can have profound effects on the compound's biological activity. Alterations to the length, rigidity, and chemical nature of this linker can change the spatial orientation of the key pharmacophoric elements—the cyclopropyl ketone and the N-phenyl group—thereby affecting how the molecule fits into its binding site.

Increasing or decreasing the length of the carbon chain can alter the distance between the terminal functional groups. For example, extending the propanamide to a butanamide or pentanamide (B147674) would increase the flexibility and the distance, which may be necessary to bridge distant interaction points within a receptor. Conversely, shortening the chain could enhance rigidity but might prevent the molecule from adopting the required binding conformation.

Introducing substituents along the backbone, such as a methyl group, can create chiral centers and introduce steric constraints. This can lead to stereoselective interactions with the receptor, where one enantiomer exhibits significantly higher activity than the other. Such modifications can also influence the molecule's susceptibility to metabolism.

Table 2: Hypothetical Effects of Propanamide Backbone Modifications

| Modification | Potential Effect on Conformation | Potential Impact on Activity |

| Shortening to ethanamide | Increased rigidity | May disrupt optimal positioning of terminal groups |

| Lengthening to butanamide | Increased flexibility | May allow for new, favorable interactions |

| Methylation at C2 | Introduction of chirality | Potential for stereoselective binding and improved potency |

| Introduction of a double bond | Increased rigidity and planarity | May lock into a more active conformation |

Bioisosteric Replacements of Key Functional Groups

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the context of this compound, several functional groups are amenable to such modifications.

The cyclopropyl ring itself can be considered a bioisostere of other small rings or acyclic groups. For instance, replacing it with a cyclobutyl or an oxetanyl ring could modulate lipophilicity and binding interactions. beilstein-journals.org An oxetane, for example, can act as a hydrogen bond acceptor and generally leads to a decrease in lipophilicity compared to a cyclopropyl group. beilstein-journals.org

The amide linkage is another key target for bioisosteric replacement. Replacing the amide with a reverse amide, an ester, a ketone, or a sulfonamide would significantly alter the hydrogen bonding capacity, electronic distribution, and metabolic stability of the molecule. For example, a sulfonamide would introduce a stronger hydrogen bond donor and acceptor group.

The ketone carbonyl group adjacent to the cyclopropyl ring is also a critical pharmacophoric element. Its replacement with other groups, such as an oxime or a hydroxyl group, would change its ability to act as a hydrogen bond acceptor and alter the geometry of the molecule.

Table 3: Potential Bioisosteric Replacements and Their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Cyclopropyl | Oxetane | Introduce H-bond acceptor, reduce lipophilicity beilstein-journals.org |

| Amide (-CONH-) | Reverse Amide (-NHCO-) | Alter H-bond vector, modify metabolic stability |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Increase H-bond donor/acceptor strength |

| Ketone (C=O) | Oxime (=NOH) | Introduce H-bond donor/acceptor, alter geometry |

| Phenyl | Pyridyl | Introduce H-bond acceptor, modulate solubility |

Spatial and Electronic Requirements for Optimal Biological Activity

Based on the analysis of its structural components, a hypothetical pharmacophore model for the biological activity of this compound analogues can be proposed. This model outlines the key spatial and electronic features that are likely required for optimal interaction with a biological target.

Spatial Requirements:

A compact, rigid hydrophobic group, exemplified by the cyclopropyl moiety, is likely essential for fitting into a specific hydrophobic pocket.

A defined distance and relative orientation between the cyclopropyl group and the N-phenyl ring, maintained by the propanamide linker, appear to be crucial. The optimal length of this linker would be two carbons.

The presence of a planar aromatic system (the N-phenyl ring) is important for potential π-π stacking or hydrophobic interactions. Substituents at the para-position of this ring are generally well-tolerated and can be used to probe for additional interactions.

Electronic Requirements:

A hydrogen bond acceptor, the ketone carbonyl, is a key feature for anchoring the molecule within the binding site.

The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are likely involved in critical interactions with the receptor.

Biological Activity and Molecular Interaction Mechanisms of 3 Cyclopropyl 3 Oxo N Phenylpropanamide Derivatives

Receptor Ligand Binding and Functional Assays

The interaction of 3-cyclopropyl-3-oxo-N-phenylpropanamide derivatives with cellular receptors is a key area of investigation to determine their pharmacological potential.

The N-phenylpropanamide scaffold is a core structural feature of several potent opioid receptor ligands, most notably fentanyl and its analogs. nih.gov While no direct studies on this compound derivatives were found, research on structurally related compounds provides insights into how modifications of the N-phenylpropanamide core can influence opioid receptor affinity and efficacy.

For instance, the compound ohmefentanyl, or N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, is an extremely potent analgesic with high affinity and selectivity for the µ-opioid receptor (MOR). nih.gov The stereochemistry of this complex molecule significantly impacts its biological activity. nih.gov Similarly, certain fentanyl analogs that include a cyclopropyl (B3062369) group have been synthesized and evaluated. scilit.com For example, N-(1-(2-phenethyl)piperidin-4-yl)-N-phenylcyclopropanecarboxamide (cyclopropylfentanyl) demonstrates binding preference for the µ-opioid receptor. scilit.com

The binding affinity of various N-phenylpropanamide and related morphinan (B1239233) derivatives at µ (MOR), δ (DOR), and κ (KOR) opioid receptors has been extensively studied. The data below illustrates the high affinity and selectivity that can be achieved with modifications to this general scaffold.

| Compound | Receptor | Ki (nM) | Selectivity (Ki, δ/µ) | Selectivity (Ki, κ/µ) |

| NAP | MOR | 0.37 ± 0.07 | ~747 | ~163 |

| DOR | 276.3 ± 14.7 | |||

| KOR | 60.3 ± 4.5 | |||

| NMP | MOR | 0.58 ± 0.25 | ~100 | ~100 |

| DOR | 58.1 ± 11.2 | |||

| KOR | 58.0 ± 1.5 | |||

| Ohmefentanyl Isomer 1a | MOR | 0.031 ± 0.003 | 22,800 | 12,500 |

| DOR | 708 ± 105 | |||

| KOR | 388 ± 45 | |||

| Ohmefentanyl Isomer 1b | MOR | 0.038 ± 0.005 | 22,500 | 11,200 |

| DOR | 855 ± 123 | |||

| KOR | 425 ± 58 |

Data for NAP and NMP derivatives sourced from nih.gov. Data for Ohmefentanyl isomers sourced from nih.gov. Ki represents the inhibitory constant, a measure of binding affinity.

These findings highlight that while the core N-phenylpropanamide structure is a key pharmacophore for opioid receptor activity, the specific substituents play a crucial role in determining the affinity and selectivity profile. The precise effects of a 3-cyclopropyl-3-oxo substitution on this scaffold remain to be elucidated by future research.

Interaction with Monoamine Transporters

Derivatives and analogues related to the core scaffold have been investigated for their ability to bind to monoamine transporters, which are crucial for regulating neurotransmitter concentrations in the synaptic cleft. A series of cyclo-3β-(4-aminophenyl)-2β-tropanemethanol analogues were synthesized and assessed for their binding properties at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (5-HTT), and norepinephrine (B1679862) transporter (NET). nih.gov

The binding affinity was found to be highly dependent on the specific linker group between the 2- and 3-positions of the tropane (B1204802) ring. nih.gov For instance, one derivative, a pimelic acid ester/amide analogue, demonstrated a high affinity for DAT with an IC50 of 3.8 nM. Another derivative, a sebacic acid ester/amide analogue, showed a potent and selective affinity for 5-HTT with a K_i_ of 1.9 nM, exhibiting 68-fold selectivity over DAT and 737-fold selectivity over NET. nih.gov Minor alterations to the size or properties of the linker in these potent analogues resulted in a significant loss of affinity at all three transporters, suggesting that specific conformational properties are key to their high-affinity binding. nih.gov

Table 1: Binding Affinity of Tropane Analogues at Monoamine Transporters

| Compound Analogue | Target | Binding Affinity (K_i_ or IC50, nM) |

|---|---|---|

| Pimelic acid ester/amide | DAT | 3.8 (IC50) |

| Sebacic acid ester/amide | 5-HTT | 1.9 (K_i_) |

| Sebacic acid ester/amide | DAT | 130 (K_i_) |

| Sebacic acid ester/amide | NET | 1400 (K_i_) |

Data sourced from J Med Chem. 2006 Jul 27;49(15):4589-94. nih.gov

Binding to Other G-Protein Coupled Receptors

The versatility of related chemical scaffolds extends to interactions with other G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors.

Dopamine Receptors: Phenylpiperazine derivatives have been developed as selective ligands for dopamine D2-like receptors (D2, D3, D4). nih.govacs.orgresearchgate.net Studies on a series of these compounds demonstrated nanomolar affinity for human D3 receptors with significant selectivity (23- to 51-fold) over the D2 subtype. nih.gov Depending on their specific structure, these compounds exhibit varying intrinsic activities, acting as agonists, weak partial agonists, or antagonists. nih.govnih.gov This modulation of the dopamine system highlights a potential therapeutic avenue for conditions involving dopaminergic signaling.

Opioid Receptors: A series of indole-aryl amide derivatives were evaluated for their binding affinity at μ-, δ-, and κ-opioid receptors (OR). nih.govnih.gov While most of the tested compounds showed negligible affinity for μ- and δ-opioid receptors, several derivatives displayed binding affinity for the κ-opioid receptor (KOR) in the low micromolar range. nih.govnih.gov This selective interaction with KOR is of interest, as this receptor is a target for developing novel analgesics with potentially fewer side effects than traditional opioids. nih.govnih.gov

Table 2: Binding Affinity of Indole-Aryl Amide Derivatives at the κ-Opioid Receptor

| Compound | κ-OR Binding Affinity (K_i_, μM) |

|---|---|

| Compound 2 | 3.25 |

| Compound 5 | 1.34 |

| Compound 7 | 4.38 |

Data sourced from Molecules. 2022 Dec 28;28(1):265. nih.gov

Antiviral Activity Investigations (e.g., HIV-1 Capsid Modulators)

A significant area of research for this class of compounds has been in the development of antivirals, particularly as modulators of the HIV-1 capsid (CA) protein. The compound PF-3450074 (PF-74), which shares structural similarities, is a well-established inhibitor that binds to a pocket on the CA protein. nih.govmedchemexpress.com This interaction disrupts multiple stages of the viral life cycle, including uncoating, reverse transcription, and nuclear import. medchemexpress.com

Numerous derivatives of PF-74 have been synthesized to improve antiviral potency and metabolic stability. nih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that modifications to different parts of the molecule can drastically alter its effectiveness. For example, replacing the phenyl ring with a pyrazole (B372694) or pyridine (B92270) resulted in a complete loss of activity, whereas adding a para-bromine substituent significantly enhanced both CA hexamer stability and anti-HIV-1 activity. nih.gov One study reported a derivative, D10, which showed better inhibitory activity against HIV-1 than the parent PF-74 compound. mdpi.com Another improved analogue, compound 15, effectively inhibited HIV-1 with an EC50 of 0.31 µM and exhibited substantially enhanced metabolic stability compared to PF-74. mdpi.com

Table 3: Anti-HIV-1 Activity of Selected PF-74 Derivatives

| Compound | Antiviral Activity (EC50, μM) | Cytotoxicity (CC50, μM) | Selectivity Index (SI) |

|---|---|---|---|

| PF-74 | 0.61 | 76 | 125 |

| Compound 32 (p-Br) | 0.14 | >50 | >357 |

| Compound 37 (p-Cl on pyridine) | 0.26 | 93 | 358 |

| Compound 15 | 0.31 | >50 | >161 |

| Derivative D10 | 0.3 | 10 | 33 |

Data sourced from J Med Chem. 2020 Aug 27; 63(16): 8777–8792, Int J Mol Sci. 2020 May; 21(10): 3656, and ACS Omega. 2020 Aug 4; 5(30): 18914–18921. nih.govmdpi.commdpi.com

Antiproliferative Activity against Cancer Cell Lines

Derivatives of related heterocyclic scaffolds have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

One study investigated a series of indole-aryl amide derivatives against six tumor cell lines: HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (leukemia). nih.govnih.gov Several compounds showed potent activity, with one derivative exhibiting an IC50 value of 0.31 µM against the HT29 cell line and another showing an IC50 of 0.37 µM against Jurkat J6 cells. nih.gov

In another study, newly designed 2-oxo-3-phenylquinoxaline derivatives were tested for their anti-cancer effects on colorectal cancer (HCT-116) cells. rsc.org Two compounds, 2a and 7j, showed significant reductions in cell viability with IC50 values of 28.85 µg/mL and 26.75 µg/mL, respectively. rsc.org Treatment with compound 7j led to notable morphological changes indicative of apoptosis. rsc.org

Table 4: Antiproliferative Activity (IC50) of Selected Derivatives Against Cancer Cell Lines

| Compound Class | Compound | Cancer Cell Line | IC50 (μM or µg/mL) |

|---|---|---|---|

| Indole-Aryl Amide | Compound 1 | HT29 (Colon) | 0.31 µM |

| Indole-Aryl Amide | Compound 2 | MCF7 (Breast) | 0.81 µM |

| Indole-Aryl Amide | Compound 4 | HT29 (Colon) | 0.96 µM |

| Indole-Aryl Amide | Compound 5 | PC3 (Prostate) | 0.39 µM |

| 2-Oxo-3-phenylquinoxaline | Compound 2a | HCT-116 (Colon) | 28.85 µg/mL |

| 2-Oxo-3-phenylquinoxaline | Compound 7j | HCT-116 (Colon) | 26.75 µg/mL |

Data sourced from Molecules. 2022 Dec 28;28(1):265 and RSC Adv., 2022, 12, 29281-29293. nih.govrsc.org

Interaction Studies with Biomacromolecules Beyond Specific Enzymes/Receptors (e.g., DNA, BSA)

The interaction of structurally related metal complexes with crucial biomacromolecules like calf thymus DNA (CT-DNA) and bovine serum albumin (BSA) has been a subject of detailed investigation. These studies are vital for understanding the mechanism of action, pharmacokinetics, and pharmacodynamics of potential therapeutic agents. researchgate.netrsc.org

Spectroscopic and electrochemical techniques have been employed to characterize these interactions. nih.govtandfonline.com Studies on various metal(II) complexes show that they can bind to CT-DNA, with intercalation being a common mode of interaction. nih.govtandfonline.com The intrinsic binding constant (K_b_), which measures the strength of this interaction, has been determined for several complexes, with values often in the range of 10^4^ to 10^5^ M^-1^, indicating strong binding. researchgate.net

Similarly, interactions with BSA, a major transport protein in the blood, have been characterized. tandfonline.com These studies often reveal a static quenching mechanism, where the complex forms a stable ground-state complex with the protein. tandfonline.com The binding constants (K_a_ or K_SV_) for BSA are also typically in the range of 10^4^ M^-1^, suggesting that BSA can effectively act as a carrier for these compounds in the bloodstream. nih.gov

Table 5: Binding Parameters of Metal Complexes with CT-DNA and BSA

| Complex Type | Biomolecule | Binding Constant (K) | Mode of Interaction / Quenching |

|---|---|---|---|

| Morpholine-based Metal(II) | CT-DNA | K_app_ = 1.08 x 10^5 M^-1^ (for Cu complex) | Intercalation |

| Morpholine-based Metal(II) | BSA | K_SV_ = 6.33 x 10^4 M^-1^ (for Cu complex) | Static Quenching |

| Schiff Base Metal(II/III/IV) | CT-DNA | K_b_ = 10^5 - 10^6 M^-1^ (for some complexes) | Intercalation |

| Schiff Base Metal(II/III/IV) | BSA | Not specified | Static Quenching |

Data sourced from RSC Adv., 2021, 11, 33544-33563 and J. Mol. Struct., 1251, 131991. nih.govtandfonline.com

Future Research Directions and Innovations in 3 Cyclopropyl 3 Oxo N Phenylpropanamide Research

Development of Next-Generation Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing 3-cyclopropyl-3-oxo-N-phenylpropanamide and its analogs. While traditional methods for creating β-keto amides exist, emerging strategies promise greater control and broader substrate scope. researchgate.netresearchgate.net

Next-generation approaches could include:

Catalytic Strategies: There is a growing interest in using transition-metal catalysis and organocatalysis for the synthesis of β-keto amides and cyclopropyl (B3062369) ketones. researchgate.net For instance, nickel-catalyzed methods are being developed for the synthesis of β-ketoamides from the condensation of two amides. researchgate.net Similarly, hydrogen-borrowing catalysis represents an expedient method for the α-cyclopropanation of ketones. acs.org These catalytic systems can offer milder reaction conditions, higher yields, and improved atom economy compared to classical stoichiometric methods. acs.orgchim.it

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency. researchgate.net Future work could focus on developing multicomponent reactions that bring together the cyclopropyl ketone, the amine, and a carbonyl source in a single, highly convergent step.

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. This could be particularly advantageous for reactions that are exothermic or involve unstable intermediates.

Stereoselective Synthesis: For derivatives of this compound that contain additional stereocenters, developing enantioselective synthetic routes will be crucial. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms, which is often critical for biological activity. researchgate.net

| Methodology | Target Scaffold | Potential Advantages | Reference |

|---|---|---|---|

| Nickel-Catalyzed Cross-Electrophile Coupling | γ-Alkyl Ketones (from Cyclopropyl Ketones) | High reactivity and selectivity, use of readily available alkyl chlorides. | rsc.org |

| Hydrogen Borrowing (HB) Catalysis | α-Cyclopropyl Ketones | Sustainable, provides access to synthetically useful building blocks. | acs.org |

| Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one | β-Keto Amides | Mild conditions, avoids side products, nearly quantitative yields. | organic-chemistry.org |

| Decarboxylative Claisen Condensation | β-Keto Esters/Amides | Good yields, uses carboxylic acids as acylating agents. | organic-chemistry.org |

Application of Advanced Computational Tools for Targeted Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for accelerating the design of new molecules with desired properties. oncodesign-services.com For the this compound scaffold, these tools can provide profound insights into structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs. gardp.orgcollaborativedrug.com

Key computational approaches include:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: By systematically modifying the structure of this compound and correlating these changes with biological activity, SAR studies can identify key molecular features responsible for its effects. oncodesign-services.comgardp.org QSAR takes this a step further by creating mathematical models that predict the activity of new, unsynthesized compounds. oncodesign-services.com

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the preferred binding orientation of derivatives within the target's active site. mdpi.commdpi.com Subsequent molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. mdpi.com This is particularly relevant for α-ketoamides, which have been studied as covalent inhibitors where simulations can elucidate the binding mechanism. nih.govnih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the biological target and then linking them together or growing them to create a more potent lead compound. mdpi.com The this compound scaffold itself could be considered a fragment to be elaborated upon, or its constituent parts (cyclopropyl ketone, phenylamide) could be used as starting points in an FBDD campaign. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Modalities

The unique combination of a cyclopropyl ring and a β-keto amide moiety suggests a broad potential for biological activity. The cyclopropyl group is often incorporated into drug candidates to improve potency, metabolic stability, and other pharmacokinetic properties. acs.orgresearchgate.net The β-keto amide motif is present in many biologically active compounds and can act as a versatile synthon for various heterocyclic systems. researchgate.netresearchgate.net

Future research should aim to screen this compound and its derivatives against a wide range of biological targets, including:

Enzyme Inhibition: The electrophilic nature of the β-dicarbonyl system makes it a potential inhibitor of various enzymes, particularly proteases and hydrolases. For example, α-ketoamides have been successfully developed as inhibitors of viral proteases, such as the main protease of SARS-CoV-2. nih.govnih.govacs.org

Antimicrobial Activity: The 4-quinolone scaffold, which can be synthesized from β-keto amide precursors, is central to a major class of antibiotics. beilstein-journals.org Investigating the antibacterial and antifungal properties of this compound derivatives could lead to new anti-infective agents. beilstein-journals.org

Anticancer Properties: Proteasome inhibitors are a validated class of anticancer drugs, and novel α-ketoamides have shown potent activity against cancer cell lines by targeting the proteasome. nih.gov

Modulation of Cell Signaling Pathways: Kinases are key regulators of cell signaling and are important targets in cancer and inflammatory diseases. Libraries of compounds based on various scaffolds, including those containing cyclopropyl groups, have been screened to identify kinase inhibitors. nih.gov

| Target Class | Example | Rationale | Reference |

|---|---|---|---|

| Viral Proteases | SARS-CoV-2 Main Protease (Mpro) | α-Ketoamide warhead can form a reversible covalent bond with the catalytic cysteine. | nih.govnih.govnih.gov |

| Bacterial Enzymes | Quorum Sensing Proteins (e.g., LasR) | β-Keto esters/amides can mimic natural quorum-sensing autoinducers. | mdpi.com |

| Human Proteases | The Proteasome | α-Ketoamides can inhibit proteasome activity, leading to anticancer effects. | nih.gov |

| Cytochrome P450 Enzymes | CYP Isoforms | Cyclopropyl groups can act as mechanistic probes and influence metabolism. | hyphadiscovery.comnih.gov |

Design and Synthesis of Chemical Probes Based on the this compound Scaffold

Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function in complex biological systems. nih.gov Activity-based probes (ABPs) are a subset of chemical probes that form a covalent bond with the active form of an enzyme, providing a powerful tool for functional proteomics and target identification. whiterose.ac.ukfrontiersin.org

The this compound scaffold is an attractive starting point for the design of chemical probes due to the reactivity of the β-keto amide group. Future work could involve:

Incorporation of Reporter Tags: The core structure could be modified to include a reporter tag, such as a fluorescent dye (e.g., fluorescein) or an affinity handle (e.g., biotin). nih.gov This allows for the detection and isolation of the target protein after the probe has formed a covalent bond.

Fine-tuning Specificity: The phenyl and cyclopropyl groups can be systematically modified to direct the probe to a specific enzyme or class of enzymes. The goal is to create a probe that is highly selective for its intended target to avoid off-target labeling.

Application in Target Discovery: A library of probes based on the this compound scaffold could be used to screen cell lysates or tissues to identify new biological targets for this chemical class. This approach, known as activity-based protein profiling (ABPP), can accelerate the understanding of a compound's mechanism of action. whiterose.ac.uk

Integration with High-Throughput Screening and Lead Optimization Pipelines

To efficiently explore the therapeutic potential of the this compound scaffold, its derivatives should be integrated into modern drug discovery pipelines.

This involves two key stages:

High-Throughput Screening (HTS): The synthesis of a diverse library of compounds based on the this compound scaffold is the first step. ku.edu This library can then be rapidly tested against a large number of biological targets using automated HTS platforms. nih.govnih.gov HTS can quickly identify "hits"—compounds that show activity against a target of interest. biobide.com

Q & A

Q. What are the standard synthetic routes for 3-cyclopropyl-3-oxo-N-phenylpropanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions: (1) cyclopropane ring formation via [2+1] cycloaddition or alkylation, (2) amidation of the carboxylic acid intermediate with aniline derivatives, and (3) ketone introduction at the β-position. Key parameters include temperature (e.g., reflux for cyclopropane stability), solvent choice (polar aprotic solvents like DMF for amidation), and stoichiometric ratios of reagents. Analytical techniques like TLC and HPLC are critical for monitoring intermediates .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to verify the cyclopropyl ring (δ 0.5–1.5 ppm for CH2 protons), the amide NH (δ 7.5–8.5 ppm), and the ketone carbonyl (δ 200–210 ppm in 13C). Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]+). Infrared (IR) spectroscopy validates the amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used. For polar intermediates, reverse-phase HPLC (C18 column, methanol/water mobile phase) improves purity. Recrystallization from ethanol or acetonitrile can yield high-purity crystals for X-ray diffraction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., cyclopropyl ring strain) or solvent interactions. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Computational methods (DFT calculations) can predict chemical shifts and validate assignments. Cross-validate with X-ray crystallography for absolute configuration .

Q. What strategies optimize reaction yields for sterically hindered intermediates in the synthesis?

Steric hindrance at the cyclopropyl or amide groups can reduce reactivity. Use bulky bases (e.g., LDA) to deprotonate intermediates, or switch to microwave-assisted synthesis to enhance reaction rates. Solvent effects (e.g., DMSO for polar transition states) and catalysts (e.g., DMAP for acyl transfers) improve efficiency .

Q. How should researchers design experiments to analyze the compound’s metabolic stability in biological studies?

Conduct in vitro assays using liver microsomes (human/rat) with NADPH cofactors. Monitor degradation via LC-MS/MS and identify metabolites (e.g., hydroxylation at the cyclopropane ring). Compare half-life (t1/2) values under varying pH and temperature conditions to assess stability .

Q. What methodologies address low solubility of this compound in aqueous assays?

Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) to enhance solubility. Derivatization (e.g., PEGylation or salt formation with HCl) improves hydrophilicity. For in vivo studies, employ nanoformulation techniques (liposomes or cyclodextrin complexes) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) with homology-modeled protein structures identifies potential binding pockets. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Interpretation & Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different cell lines?

Variability may arise from differences in membrane permeability, efflux pumps (e.g., P-gp expression), or metabolic enzymes. Perform cytotoxicity controls (MTT assays) and normalize data to protein content. Use siRNA knockdowns to isolate target-specific effects .

Q. What steps validate the reproducibility of synthetic batches for preclinical studies?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity (>98%) and residual solvents. Use statistical tools (ANOVA) to analyze batch-to-batch variability. Accelerated stability studies (40°C/75% RH) ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products